
8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various naphthyridine derivatives, which are structurally related to the compound . These derivatives have been studied for their potential as gastric antisecretory agents, antibacterial agents, and their ability to form supramolecular networks through hydrogen bonding .
Synthesis Analysis
The synthesis of naphthyridine derivatives involves various chemical reactions, including the reaction of nalidixic acid with thionyl chloride, treatment with amines, and Dieckmann-type cyclization . The synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, for example, includes steps such as reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These methods highlight the complexity and versatility of synthetic routes available for naphthyridine derivatives.
Molecular Structure Analysis
The molecular structures of naphthyridine derivatives are characterized by the presence of a naphthyridine core, which can be substituted at various positions to alter the compound's properties. X-ray diffraction analysis has been used to determine the crystal structures of proton-transfer complexes formed between naphthyridine bases and carboxylic acids . These studies provide insights into the molecular interactions and structural motifs that contribute to the stability and function of these compounds.
Chemical Reactions Analysis
Naphthyridine derivatives undergo various chemical reactions, including substitution, hydrolysis, and displacement reactions . The reactivity of these compounds is influenced by the substituents present on the naphthyridine core, which can affect the electron density and steric hindrance around reactive sites. The formation of proton-transfer complexes and the ability to engage in hydrogen bonding are also significant chemical properties of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as melting points, solubility, and elemental composition, are determined through techniques like infrared spectroscopy, elemental analysis, and measurement of melting points . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents. The antibacterial activity of these compounds is often evaluated in vitro and in vivo, indicating their potential for therapeutic use .
科学的研究の応用
Antibacterial Agents Synthesis
Research has shown that derivatives of 8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid, particularly those with substituted cyclic amino groups, exhibit significant antibacterial activity. The synthesis and evaluation of these compounds have contributed to the development of new antibacterial agents, with some derivatives showing more potent activity than existing drugs like enoxacin (Egawa et al., 1984). Further studies into the asymmetric synthesis and properties of these agents highlight their potential clinical significance due to their improved solubility and in vivo activity, especially against aerobic and anaerobic bacteria (Rosen et al., 1988).
Synthetic Intermediates for Anticancer Drugs
The compound has been identified as an important intermediate in the synthesis of biologically active anticancer drugs. Research focused on efficient synthesis methods for these compounds has optimized the production of critical intermediates, demonstrating their significance in the development of cancer therapies (Zhang et al., 2019).
Ligand Design for Metal Complexes
Studies on the synthesis of 4-carboxy-1,8-naphthyridines have highlighted their utility as ligands in metal complexes, where they influence the electronic absorption properties and are valuable for anchoring to semiconductor surfaces. This research has implications for the development of novel materials and technologies (Zong et al., 2008).
Gastric Antisecretory Properties
Further exploration into the derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid has revealed their potent gastric antisecretory properties. Such compounds have demonstrated effectiveness in models of acid secretion, pointing to their potential therapeutic applications in treating conditions like ulcers and gastroesophageal reflux disease (Santilli et al., 1987).
Photosensitizers in Solar Cells
The 1,8-naphthyridyl moiety has been incorporated into photosensitizers for dye-sensitized solar cells, showcasing the ability of these compounds to extend absorption into the red spectrum and improve photovoltaic performance. This research indicates the potential of such derivatives in renewable energy technologies (Kukrek et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
8-oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8;/h1-4H,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUROBHYNJTNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CC(=C21)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

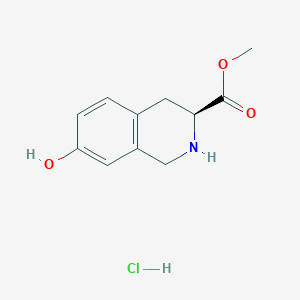
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)
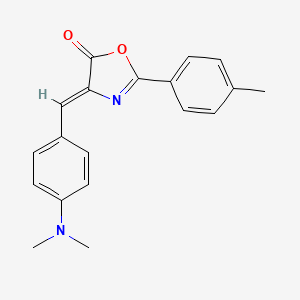
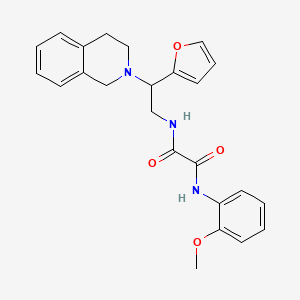
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

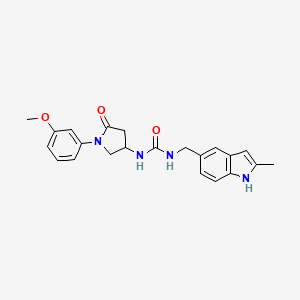
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
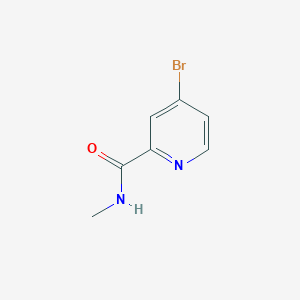

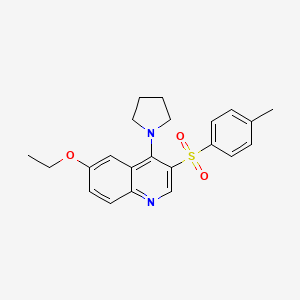

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)